10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one
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Overview
Description
10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one is a heterocyclic compound featuring a fused pyridoindole framework. This type of structure is significant due to its potential bioactivity and applications in various scientific fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It’s known that pyrido[1,2-a]-1h-indoles, a class of compounds to which our compound belongs, are important scaffolds found in many biologically active compounds .
Mode of Action
It’s known that pyrido[1,2-a]-1h-indoles are synthesized via a gold-catalyzed cycloisomerization of n-1,3-disubstituted allenyl indoles . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that indole and its derivatives, which include our compound, exhibit a variety of pharmacological actions, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that indole and its derivatives, which include our compound, have been long employed as an active ingredient in drug design and production .
Result of Action
It’s known that indole and its derivatives, which include our compound, exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Action Environment
It’s known that the action of indole and its derivatives, which include our compound, can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one typically involves a multi-step process. A common approach starts with the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation to introduce the methyl group at the 10-position.
Industrial Production Methods: While the specific industrial-scale production methods for this compound may not be extensively documented, scaling up laboratory synthesis methods typically involves optimizing reaction conditions and purification processes to ensure yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation to introduce more functional groups onto the core structure.
Reduction: Reduction reactions can be employed to modify certain parts of the molecule, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitutions can be used to introduce various substituents onto the pyridoindole ring, providing derivatives with potentially different properties.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles/nucleophiles are employed under specific conditions to carry out these reactions.
Major Products: The major products of these reactions vary depending on the nature of the reagents and conditions used but generally include a range of functionalized pyridoindole derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Biology: Its structural similarity to biologically active compounds makes it an interesting molecule for studying biological processes and interactions at the molecular level.
Medicine: Researchers explore its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or neuroprotective activities, given the bioactivity often associated with fused nitrogen-containing heterocycles.
Industry: In the industry, it could be used in the development of advanced materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds: Compounds such as 7H-pyrido[3,2-a]indoles, isoquinolines, and other fused nitrogen-containing heterocycles share structural similarities with 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one.
Uniqueness: What sets this compound apart is its specific substitution pattern and the combination of its fused ring system, which may confer unique reactivity and bioactivity profiles compared to its analogs.
This compound is indeed a fascinating subject for further exploration, given its potential applications and the intricate chemistry it embodies. What aspect intrigues you the most?
Properties
IUPAC Name |
10-methyl-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-10-5-2-3-6-12(10)14-11(9)7-4-8-13(14)15/h2-3,5-6H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGVOBSCRNTTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)N2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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